molecular formula C11H13NO5 B13082863 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid CAS No. 1421601-43-5

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid

Cat. No.: B13082863
CAS No.: 1421601-43-5
M. Wt: 239.22 g/mol
InChI Key: XOAOKOREPINNOD-UHFFFAOYSA-N
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Description

This compound (CAS: 1421601-43-5) features a central 5-oxopentanoic acid backbone substituted with a pyrrole ring bearing a methoxycarbonyl group at the 5-position.

Properties

CAS No.

1421601-43-5

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

5-(5-methoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid

InChI

InChI=1S/C11H13NO5/c1-17-11(16)8-5-7(6-12-8)9(13)3-2-4-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)

InChI Key

XOAOKOREPINNOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification. The final step involves the attachment of the pentanoic acid chain through a series of condensation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors are employed to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the pyrrole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar 5-Oxopentanoic Acid Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight logP Key Substituents Applications/Significance Reference ID
5-[5-(Methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid (1421601-43-5) C₁₁H₁₃NO₅ 239.23* N/A Pyrrole, methoxycarbonyl Research chemical, potential prodrug candidate
5-[5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid (3336-0977) C₂₂H₂₄N₂O₅ 396.44 3.27 Dihydro-pyrazole, methoxyphenyl Unknown (structural complexity suggests pharmacological use)
5-Methoxy-5-oxopentanoic acid (1501-27-5) C₆H₁₀O₄ 146.14 N/A Methoxy ester Biochemical intermediate
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid (71195-70-5) C₁₂H₁₅NO₃ 221.25 N/A 3-Methylphenyl amine Potential peptide mimic or enzyme inhibitor
5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid C₁₃H₁₃N₅O₃ 295.28 N/A Tetrazine, benzylamine Click chemistry for hydrogel synthesis

*Molecular weight calculated based on formula.

Key Observations:
  • Lipophilicity : The pyrazolyl derivative (logP 3.27) is significantly more lipophilic than the target compound, which lacks logP data but likely has moderate polarity due to its pyrrole and carboxylic acid groups.
  • Functional Groups : The tetrazine-containing analog is tailored for bioorthogonal reactions, while the methoxy ester (1501-27-5) serves as a simple building block. The target compound’s pyrrole group may enhance π-π stacking in drug design.

Biological Activity

5-[5-(Methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13N1O4\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{4}

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of various pyrrole derivatives, including compounds similar to this compound. For instance, a library of oxadiazole derivatives was synthesized and tested for cytotoxicity against human tumor cell lines (HCT-116 and HeLa) using the MTT assay. Some derivatives exhibited significant cytotoxic effects, suggesting that modifications in the pyrrole structure could enhance biological activity .

The mechanism of action for compounds related to this structure often involves the inhibition of key enzymes such as topoisomerases. In one study, certain derivatives showed inhibitory effects on topoisomerase I, which is crucial for DNA replication and transcription. Molecular docking studies supported these findings, indicating that these compounds could serve as potential anti-topoisomerase agents .

Case Studies

  • Case Study on Antiproliferative Activity :
    • Objective : To evaluate the cytotoxic effects of pyrrole derivatives.
    • Method : MTT assay on HCT-116 and HeLa cell lines.
    • Results : Several compounds demonstrated significant antiproliferative activity, with IC50 values indicating effective concentration ranges for therapeutic applications.
  • Docking Studies :
    • Objective : To explore binding affinities with target enzymes.
    • Method : Molecular docking simulations were performed.
    • Results : Binding affinities suggested that modifications in the pyrrole ring could enhance interaction with topoisomerase I, leading to increased cytotoxicity.

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-116TBDTopoisomerase I inhibition
Related Pyrrole Derivative 1HeLaTBDTopoisomerase I inhibition
Related Pyrrole Derivative 2HCT-116TBDCytotoxicity via apoptosis

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